molecular formula C8H3ClO3 B093770 3-Chlorophthalic anhydride CAS No. 117-21-5

3-Chlorophthalic anhydride

Cat. No.: B093770
CAS No.: 117-21-5
M. Wt: 182.56 g/mol
InChI Key: UERPUZBSSSAZJE-UHFFFAOYSA-N
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Description

3-Chlorophthalic anhydride (CAS: 117-21-5) is a chlorinated derivative of phthalic anhydride, featuring a chlorine substituent at the 3-position of the benzene ring. Its molecular structure confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include its use in pharmaceuticals (e.g., HIV-1 integrase inhibitors and mGlu receptor modulators) , agrochemicals, and polymer chemistry. Synthetically, it can be prepared via chlorination of phthalic anhydride or through halogen-exchange reactions, such as the substitution of chlorine with fluorine using potassium fluoride and phase transfer catalysts .

Preparation Methods

Direct Chlorination of Phthalic Anhydride

Reaction Mechanism and Conditions

The direct chlorination of phthalic anhydride involves the use of chlorine gas in the presence of a strong non-volatile Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. The reaction is conducted at elevated temperatures (200–240°C) under controlled conditions to limit conversion to approximately 50%, thereby minimizing the formation of inseparable dichlorinated impurities like 4,5-dichlorophthalic anhydride . Gas-liquid chromatography (GLC) is employed to monitor the reaction progress, ensuring termination once the desired monochlorinated products dominate .

Key Parameters:

ParameterValue/DetailSource
Temperature200–240°C
CatalystFeCl₃, AlCl₃
Conversion Limit≤50%
Primary Byproduct4,5-Dichlorophthalic anhydride (<2%)

Advantages and Limitations

This method offers a streamlined pathway with fewer synthetic steps compared to alternatives. However, the necessity to halt the reaction at partial conversion reduces overall yield, necessitating efficient recovery of unreacted phthalic anhydride for reuse . The process is economically viable for large-scale production but requires precise control to avoid over-chlorination.

Oxidation of 3-Chloro-o-Xylene

Synthetic Pathway

3-Chloro-o-xylene is oxidized under high-pressure conditions using nitric acid, yielding 3-chlorophthalic acid, which is subsequently dehydrated to form the anhydride . The oxidation step typically occurs at 150–200°C and 5–10 bar pressure, with reaction times ranging from 4 to 8 hours.

Key Parameters:

ParameterValue/DetailSource
Oxidizing AgentConcentrated HNO₃
Temperature150–200°C
Pressure5–10 bar
Dehydration MethodThermal or azeotropic removal of H₂O

Challenges in Isomer Separation

A significant drawback of this method lies in the difficulty of obtaining pure 3-chloro-o-xylene starting material. The chlorination of o-xylene produces a mixture of 3- and 4-chloro isomers, which exhibit minimal boiling point differences (Δbp ≈ 2°C), necessitating distillation columns with over 250 theoretical plates for effective separation . This complexity renders the method less favorable for industrial applications despite its potential for high-purity this compound.

Nitro Group Displacement in 3-Nitrophthalic Anhydride

Reaction Overview

3-Nitrophthalic anhydride undergoes nucleophilic aromatic substitution, where the nitro group is replaced by chlorine. This two-step process begins with the nitration of phthalic anhydride using a mixed acid (HNO₃/H₂SO₄), followed by fractional crystallization to isolate 3-nitrophthalic acid. Dehydration yields the anhydride, which is then treated with chlorine gas at high temperatures (250–300°C) .

Key Parameters:

ParameterValue/DetailSource
Nitration ConditionsH₂SO₄/HNO₃, 0–5°C
Chlorination Temperature250–300°C
Overall Yield25–29% (from phthalic anhydride)

Industrial Limitations

While this route avoids the isomer separation challenges of the oxidation method, its multi-step nature and modest yields make it less attractive for large-scale production. Additionally, the handling of concentrated nitric acid and high-temperature chlorination introduces safety and operational complexities .

Purification via Distillation

Separation of Monochloro and Dichloro Derivatives

Distillation is critical for isolating this compound from reaction mixtures containing dichlorinated byproducts. Under reduced pressure (10–20 mmHg), the target compound (bp 180–185°C) is separated from higher-boiling impurities like 3,4-dichlorophthalic anhydride (bp 210–215°C) .

Distillation Parameters:

ParameterValue/DetailSource
Pressure10–20 mmHg
Boiling Point (3-Cl)180–185°C
Boiling Point (3,4-diCl)210–215°C

Impact on Purity

Post-distillation purity exceeds 95%, as validated by melting point analysis (122–126°C) and infrared spectroscopy . Residual dichlorinated compounds are typically below 2%, meeting specifications for most industrial applications .

Comparative Analysis of Methods

Yield and Purity Metrics

MethodYield (%)Purity (%)Scalability
Direct Chlorination45–50≥95High
Oxidation60–70≥98Moderate
Nitro Displacement25–29≥90Low

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution Reactions: Nucleophiles such as amines or alcohols under basic or neutral conditions.

Major Products:

    Hydrolysis: 3-Chlorophthalic acid.

    Substitution Reactions: Various substituted phthalic anhydrides or acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

CPA serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the preparation of heterocyclic compounds that exhibit biological activity. Some notable applications include:

  • Synthesis of Antimicrobial Agents : CPA can be utilized to synthesize compounds with antimicrobial properties, contributing to the development of new antibiotics.
  • Drug Formulation : Its reactivity allows for modifications in drug formulations, enhancing bioavailability and therapeutic efficacy.

Agrochemicals

In agrochemicals, CPA is instrumental in synthesizing insecticides and herbicides. A prominent example includes:

  • Flubendiamide : CPA is a precursor in the synthesis of flubendiamide, a novel insecticide effective against lepidopteran pests. This compound demonstrates low toxicity to non-target organisms and is used widely in agriculture .

Polymer Chemistry

CPA's ability to participate in polymerization reactions makes it valuable in materials science:

  • Polyamides Production : CPA is involved in producing polyamides, which are used in various applications ranging from textiles to engineering plastics.
  • Dye Precursors : It serves as a precursor for dyes, contributing to the coloration of textiles and plastics .

Research Applications

Recent studies have explored the solubility characteristics of CPA in various organic solvents, which is crucial for its application in different chemical processes . Understanding solubility helps optimize reaction conditions and improve yield during synthesis.

Case Study 1: Synthesis Optimization

A study focusing on optimizing the chlorination reaction conditions demonstrated that controlling temperature and chlorine concentration significantly affects the yield of CPA while minimizing by-products. The research highlighted that maintaining a reaction temperature between 200°C and 240°C resulted in high-purity CPA with less than 2% impurities .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of CPA-based insecticides revealed that formulations containing flubendiamide derived from CPA showed reduced ecological toxicity compared to traditional insecticides. This study emphasized the importance of developing safer agrochemicals using CPA as a building block .

Mechanism of Action

The mechanism of action of 3-chlorophthalic anhydride primarily involves its reactivity as an anhydride. It can react with nucleophiles to form various derivatives. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chlorophthalic Anhydride

Structural and Physical Properties :

  • Isomerism: The 3- and 4-chloro isomers differ in chlorine placement, leading to distinct solubility profiles. For example, in ethanol at 298 K, 3-chlorophthalic anhydride exhibits a solubility of 12.4 g/100 g, while the 4-chloro isomer dissolves at 15.8 g/100 g .
  • Reactivity : In Grignard reactions, steric and electronic effects influence carbonyl attack. This compound shows a 1:1 product ratio (1- vs. 2-carbonyl attack) with phenylmagnesium bromide, whereas 4-chloro derivatives may exhibit altered selectivity due to reduced steric hindrance .
Property This compound 4-Chlorophthalic Anhydride
Solubility in Ethanol 12.4 g/100 g 15.8 g/100 g
Melting Point 123–125°C 118–120°C

Tetrachlorophthalic Anhydride

Structural Features :

  • Contains four chlorine atoms, leading to strong halogen bonding (Cl···O interactions) and a planar molecular geometry .
  • Exhibits higher thermal stability and lower solubility in polar solvents compared to mono-chlorinated analogs due to increased molecular symmetry and intermolecular interactions .

3-Fluorophthalic Anhydride

Maleic Anhydride

Structural and Functional Differences :

  • A linear, non-aromatic anhydride with a five-membered ring.
  • Demonstrates significant antifungal activity (EC₅₀ = 0.31 mM for 2,3-dimethylmaleic anhydride) , whereas 3-chloro derivatives are more commonly employed in drug synthesis .

3-Methylphthalic Anhydride

Reactivity in Grignard Reactions :

  • The methyl group’s steric hindrance directs Grignard reagent attack to the less hindered 1-carbonyl position (96% selectivity with 1-naphthylmagnesium bromide) .
  • In contrast, 3-chloro’s electron-withdrawing effect reduces carbonyl reactivity, resulting in a 1:1 attack ratio under similar conditions .

Tetrahydrophthalic Anhydrides (e.g., 3-Methyl-1,2,3,6-tetrahydrophthalic Anhydride)

Properties :

  • Hydrogenated rings reduce aromaticity, increasing flexibility and solubility in non-polar solvents.
  • Used as epoxy curing agents, whereas 3-chloro derivatives are favored in electrophilic aromatic substitution reactions .

Key Research Findings

  • Solubility Trends : Chlorinated phthalic anhydrides exhibit lower solubility in water compared to maleic anhydride due to reduced polarity .
  • Electronic Effects : Substituents like Cl and F significantly alter reaction pathways. For example, 3-fluoro derivatives show enhanced reactivity in PROTAC synthesis compared to 3-chloro analogs .
  • Steric Influence : Bulky substituents (e.g., methyl) dominate reactivity in Grignard reactions, while electronic effects prevail in Friedel-Crafts acylations .

Biological Activity

3-Chlorophthalic anhydride (3-CPA) is a chlorinated derivative of phthalic anhydride, notable for its various applications in the synthesis of pharmaceuticals, agrochemicals, and polymer materials. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological activity of 3-CPA, including its toxicity, potential pharmacological effects, and relevant case studies.

This compound has a molecular formula of C8_8H3_3ClO3_3 and a melting point of approximately 123 °C. It is known to hydrolyze in the presence of water, forming 3-chlorophthalic acid. This compound is primarily synthesized through the chlorination of phthalic anhydride or by oxidation of 3-chloro-o-xylene under specific conditions .

Toxicity and Safety Profile

3-CPA exhibits moderate toxicity, which has been evaluated through various studies. The compound is classified as a skin and eye irritant, and inhalation can lead to respiratory issues. The acute toxicity (LD50) in rats has been reported to be around 500 mg/kg, indicating that it poses significant risks if proper handling procedures are not followed .

Table 1: Toxicological Data of this compound

ParameterValue
LD50 (oral, rats)500 mg/kg
Skin irritationYes
Eye irritationYes
Inhalation hazardModerate

Pharmacological Effects

Research indicates that 3-CPA may have potential as a precursor for biologically active compounds. It has been utilized in the synthesis of herbicides and pesticides, which suggests a role in agricultural applications . Additionally, its derivatives are being explored for use in pharmaceuticals due to their ability to act as intermediates in drug synthesis.

Case Study: Synthesis of Antimicrobial Agents

In a study published in the Chinese Journal of Organic Chemistry, researchers synthesized several derivatives from 3-CPA that demonstrated antimicrobial properties against various bacterial strains. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness . This highlights the potential for 3-CPA derivatives in developing new antimicrobial agents.

Applications

The primary applications of 3-CPA include:

  • Agrochemicals : Used as intermediates for herbicides and pesticides.
  • Pharmaceuticals : Serves as a building block for various active pharmaceutical ingredients.
  • Polymers : Employed in the production of polyimides and other polymer materials due to its reactive anhydride functionality .

Q & A

Basic Research Questions

Q. How can the solubility of 3-chlorophthalic anhydride in organic solvents be systematically determined for experimental design?

  • Methodology : Use a static equilibrium method to measure solubility across a temperature range (283.15–328.15 K). Key solvents include acetone, methanol, and methyl acetate. Correlate data with thermodynamic models like the modified Apelblat equation, which provides better accuracy than the van’t Hoff or λh equations .
  • Key Data : Solubility increases with temperature; acetone exhibits higher solubility than methanol. Thermodynamic parameters (ΔH, ΔS, ΔG) derived from these models inform solvent selection for crystallization or reaction optimization .

Q. What solvent systems optimize nucleophilic substitution reactions involving this compound?

  • Methodology : Screen solvents (DMF, THF, acetone) under controlled conditions. For example, reactions with sodium methoxide in acetone achieve 85% yield in 45 minutes at 25°C, while methylene chloride or THF yield no product even after 68 hours .
  • Critical Factor : Solvent polarity and coordination ability (e.g., acetone’s intermediate polarity) enhance reaction kinetics by stabilizing transition states.

Q. How can the purity of this compound derivatives be validated after synthesis?

  • Methodology : Recrystallize products from toluene or petroleum ether-chloroform mixtures. Validate purity via melting point analysis (±0.5°C deviation from literature values) and spectroscopic techniques (e.g., IR for carbonyl absorption at 1755 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of Grignard reactions with this compound?

  • Experimental Design : React this compound with bulky Grignard reagents (e.g., mesitylmagnesium bromide). Compare product ratios (1- vs. 2-carbonyl attack) to reactions with less hindered reagents (phenylmagnesium bromide).
  • Findings : Bulky reagents (e.g., mesityl-) favor attack at the less hindered 1-carbonyl (100% selectivity), while smaller reagents (e.g., phenyl-) show near 1:1 selectivity. Steric hindrance outweighs electronic effects in Grignard reactions .
  • Contrast with Friedel-Crafts : In Friedel-Crafts reactions, electronic factors dominate; this compound reacts exclusively at the 2-carbonyl with benzene due to electrophilic activation .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?

  • Approach :

Systematic Solvent Screening : Replicate reactions in solvents with varying polarities (e.g., DMF vs. acetone) to identify solvent-specific kinetics .

Computational Modeling : Use DFT calculations to map transition states and quantify steric/electronic contributions to reactivity .

Cross-Validation : Compare results with analogous compounds (e.g., 3-methylphthalic anhydride) to isolate substituent effects .

Q. How can the reduction of this compound to 7-chlorophthalide be optimized?

  • Protocol : React this compound with lithium aluminum hydride (LiAlH₄) in anhydrous ether under vigorous reflux (5 hours). Isolate 7-chlorophthalide via recrystallization (petroleum ether-chloroform) with >40% yield .
  • Key Insight : Excess LiAlH₄ and prolonged reflux ensure complete reduction of both carbonyl groups. Monitor reaction progress via TLC or IR for disappearance of anhydride peaks.

Q. What thermodynamic models best predict the solubility behavior of this compound in mixed solvent systems?

  • Analysis : The modified Apelblat equation outperforms the NRTL and λh models in correlating solubility data (R² > 0.99). Parameters derived from this model (e.g., activity coefficients) guide solvent blending for industrial-scale separations of 3- and 4-chlorophthalic anhydride isomers .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to isolate this compound from its isomer, 4-chlorophthalic anhydride?

  • Strategy : Exploit solubility differences in methyl acetate (3-isomer is more soluble). Use temperature-controlled fractional crystallization (283.15–303.15 K) and validate purity via HPLC with a C18 column .

Q. What analytical techniques are critical for characterizing reaction intermediates in this compound syntheses?

  • Tools :

  • NMR Spectroscopy : Assign regioselectivity in Grignard adducts using ¹H/¹³C chemical shifts.
  • Mass Spectrometry (ESI-MS) : Detect transient intermediates (e.g., phthalimide derivatives) in displacement reactions .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline products .

Q. Contradiction Resolution

Q. Why do some studies report incomplete conversion in Grignard reactions with this compound?

  • Root Cause : Steric hindrance from the 3-chloro substituent slows nucleophilic attack. For example, reactions with m-xylylmagnesium bromide leave >30% unreacted anhydride even after extended periods .
  • Mitigation : Use excess Grignard reagent (2–3 equivalents) and elevated temperatures (40–50°C) to improve conversion rates.

Properties

IUPAC Name

4-chloro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H3ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UERPUZBSSSAZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC2=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H3ClO3
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DSSTOX Substance ID

DTXSID10151653
Record name 3-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
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CAS No.

117-21-5
Record name 3-Chlorophthalic anhydride
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Record name 1,3-Isobenzofurandione, 4-chloro-
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Synthesis routes and methods I

Procedure details

In a laboratory scale reactor 492 grams (g) (3.5 mol) of chloro-ortho-xylene (a mixture of about 30% 3-chloro-ortho-xylene and about 70% 4-chloro-ortho-xylene), 1925 g of glacial acetic acid, 8.7 g (1 mol %) of cobalt acetate tetrahydrate, 4.3 g (0.5 mol %) of manganese acetate tetrahydrate, 1.0 g (0.06 mol %) zirconium acetate solution, 4.3 g (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The reactor was filled with nitrogen, pressurized to 1900 KPa and heated to about 160° C. Air was then introduced to the reactor through a dip tube. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 3 hours the oxygen concentration of the off gas increased to greater than 3 percent. The flow of air was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced to the reactor and the temperature of the reactor was increased to about 190° C. The flow of diluted air continued for about 1 to 3 hours. Chlorophthalic acid was determined to be present in an amount of 25 wt % based on the total weight of the reaction mixture. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 1.
Quantity
492 g
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4.3 g
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1925 g
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8.7 g
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4.3 g
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1 g
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Synthesis routes and methods II

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.75 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %/l) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
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2 mol
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1.75 kg
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3.5 kg
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catalyst
Reaction Step Four
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1.75 kg
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catalyst
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0.4 kg
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catalyst
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780 kg
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solvent
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0 (± 1) mol
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3 mol
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[Compound]
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diacid
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In a pilot scale reaction 200 kilograms (kg) of chloro-ortho-xylene (a mixture of 3-chloro-ortho-xylene and 4-chloro-ortho-xylene), 780 kg of acetic acid, 3.5 kg (1.0 mol %) cobalt acetate tetrahydrate, 1.7.5 kg (0.5 mol %) manganese acetate tetrahydrate, 0.4 kg (0.05 mol %) zirconium acetate solution, 1.75 kg (1.5 mol %) sodium acetate and varying amounts of sodium bromide were combined. The amount of sodium bromide was varied by example as shown in Table 2. The reactor was filled with nitrogen, pressurized to 1900 Kpa and heated to about 160° C. Air was introduced to the reactor through a dip tube at a flow rate gradually increasing to 200 normal m3/h. Initially, the off gas oxygen concentration was greater than 0 but less than 1 percent. The reaction mixture was agitated throughout the reaction time. After about 1 hour, the reaction temperature was increased to 175° C. After about 3 hours the off gas oxygen concentration increased to greater than 3 percent. The air flow was stopped. Air diluted with nitrogen so as to have an off gas oxygen concentration of about 5 percent was introduced into the reactor and the temperature of the reactor was increased to 190° C. The flow of diluted air was continued for about 3 hours. Final weight of the reactor contents was consistent with high conversions of chloro-o-xylene based on the absorption of 3 moles of O2 to generate the diacid and two moles of water. The majority of water formed by the reaction and the acetic acid were removed under atmospheric distillation. The chlorophthalic acid was dehydrated and any residual water and acetic acid were removed under heat and reduced pressure to form chlorophthalic anhydride. Chlorophthalic anhydride was separated from the catalyst by distillation under vacuum at distillation temperatures near 170° C. The isolated chlorophthalic acid was analyzed by gas chromatography. Results are shown in Table 2.
Quantity
200 kg
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2 mol
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[Compound]
Name
1.7.5
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reactant
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1.75 kg
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reactant
Reaction Step Four
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3.5 kg
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catalyst
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0 (± 1) mol
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catalyst
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0.4 kg
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catalyst
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780 kg
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3 mol
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diacid
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Synthesis routes and methods IV

Procedure details

Quantity
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Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorophthalic anhydride
Reactant of Route 2
3-Chlorophthalic anhydride
Reactant of Route 3
3-Chlorophthalic anhydride
Reactant of Route 4
3-Chlorophthalic anhydride
Reactant of Route 5
3-Chlorophthalic anhydride
Reactant of Route 6
3-Chlorophthalic anhydride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.